![molecular formula C26H15F6N5O3 B2577453 N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide CAS No. 1210498-60-4](/img/no-structure.png)

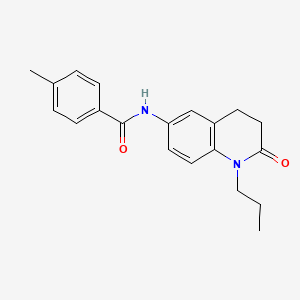

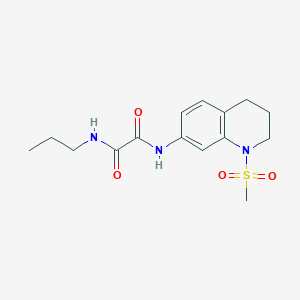

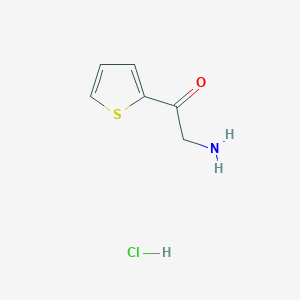

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazole ring, a pyrimidine ring, and a benzamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The compound contains several functional groups that could potentially react under different conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity. These properties are typically determined experimentally .科学的研究の応用

Heterocyclic Compound Synthesis

Researchers have developed versatile precursors for novel azines and azolotriazines incorporating dibromobenzofuran moieties, which are used in the synthesis of novel heterocyclic compounds. These compounds have potential applications in material science and pharmaceutical chemistry due to their unique structural features and biological activities (Sanad & Mekky, 2018).

Antiviral Activities

Some benzamide-based heterocyclic compounds have shown remarkable antiviral activities against the avian influenza virus, highlighting their potential as antiviral agents. The synthesis route for these compounds provides a foundation for developing novel therapeutics targeting various viral infections (Hebishy et al., 2020).

Synthetic Methodologies

The exploration of novel synthetic methodologies for purine analogues incorporating furan nucleus suggests the versatility of these compounds in drug development and material science. These methodologies enable the creation of various fused heterocyclic ring systems, which are crucial for the development of new materials and pharmaceuticals (Mostafa & Nada, 2015).

Molecular Recognition

Studies on specific molecular recognition of mixed nucleic acid sequences by aromatic dications, such as those related to furamidine, have shed light on the structural origins of enhanced DNA-binding affinity. These findings have implications for the design of compounds for specific recognition of DNA sequences, contributing to advancements in gene therapy and molecular diagnostics (Wang et al., 2000).

Supramolecular Chemistry

Research on the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and aza compounds showcases the role of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. These studies contribute to the field of supramolecular chemistry, offering insights into the design of new materials with advanced properties (Wang et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, which is synthesized from furan-2-yl hydrazine and 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid. The second intermediate is a benzamide derivative, which is synthesized from 3,5-bis(trifluoromethyl)aniline and 2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "Furan-2-yl hydrazine", "6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid", "3,5-bis(trifluoromethyl)aniline", "2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide" ], "Reaction": [ "Synthesis of pyrazole intermediate: Furan-2-yl hydrazine is reacted with 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the pyrazole intermediate.", "Synthesis of benzamide intermediate: 3,5-bis(trifluoromethyl)aniline is reacted with 2-bromo-N-(2-hydroxy-5-nitrophenyl)benzamide in the presence of a base such as potassium carbonate to form the benzamide intermediate.", "Coupling of intermediates: The pyrazole and benzamide intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the final product." ] } | |

CAS番号 |

1210498-60-4 |

製品名 |

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |

分子式 |

C26H15F6N5O3 |

分子量 |

559.428 |

IUPAC名 |

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |

InChI |

InChI=1S/C26H15F6N5O3/c27-25(28,29)16-9-15(10-17(11-16)26(30,31)32)23(39)34-21-12-19(20-7-4-8-40-20)36-37(21)24-33-18(13-22(38)35-24)14-5-2-1-3-6-14/h1-13H,(H,34,39)(H,33,35,38) |

InChIキー |

SLYSFFYBTFYZQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

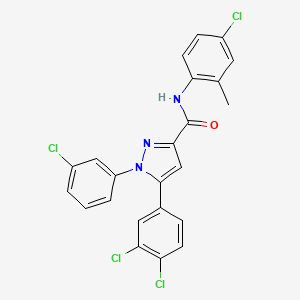

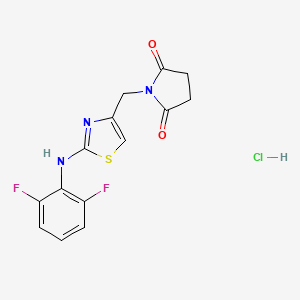

![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)

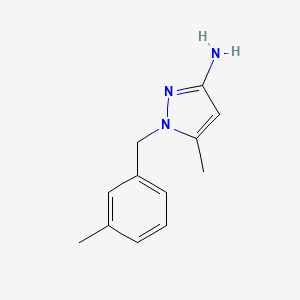

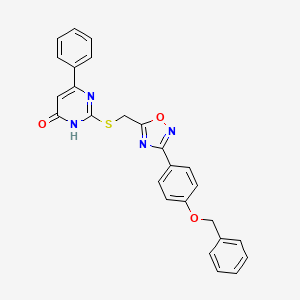

![4-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2577380.png)

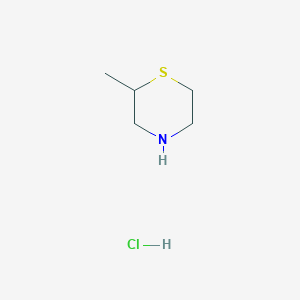

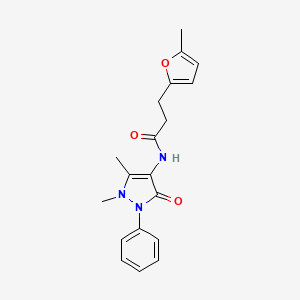

![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)